molecular formula C23H32O4 B1241761 16,17-Epoxypregnenolone Acetate CAS No. 34209-81-9

16,17-Epoxypregnenolone Acetate

Cat. No.: B1241761
CAS No.: 34209-81-9
M. Wt: 372.5 g/mol
InChI Key: YRLVTBXOGJMZNC-UHFFFAOYSA-N
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Description

16,17-Epoxypregnenolone Acetate: is a steroid ester with the molecular formula C23H32O4 and a molecular weight of 372.51 g/mol . It is a derivative of pregnenolone, featuring an epoxy group at the 16 and 17 positions and an acetate group at the 3 position. This compound is known for its potential anti-oxidative and anti-dyslipidemic effects .

Biochemical Analysis

Biochemical Properties

16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate plays a significant role in biochemical reactions, particularly in the synthesis of pregnane derivatives. It interacts with various enzymes and proteins, including those involved in oxidative stress and lipid metabolism. The compound’s interaction with these biomolecules helps in reducing oxidative damage and regulating lipid levels in the body .

Cellular Effects

16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting cell function and survival. The compound also impacts gene expression by regulating the transcription of genes involved in oxidative stress response and lipid metabolism .

Molecular Mechanism

The molecular mechanism of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor or activator, depending on the context, and influences gene expression by modulating transcription factors. These interactions result in changes in cellular function and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and regulating lipid levels. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate is involved in several metabolic pathways, including those related to oxidative stress and lipid metabolism. It interacts with enzymes and cofactors that play a role in these pathways, thereby influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16,17-Epoxypregnenolone Acetate can be synthesized through several steps starting from diosgenin. The process involves oxidation, hydrolysis, elimination, and epoxidation . The key steps include:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 16,17-Epoxypregnenolone Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 16,17-Epoxypregnenolone Acetate is unique due to its epoxy group at the 16 and 17 positions, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

(6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLVTBXOGJMZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955750
Record name 20-Oxo-16,17-epoxypregn-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34209-81-9
Record name NSC21455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20-Oxo-16,17-epoxypregn-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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